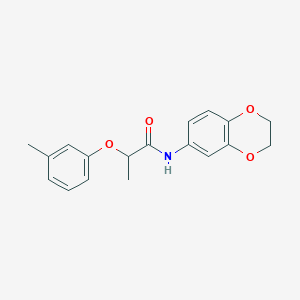![molecular formula C12H13BrN4OS B5589523 N-(4-bromophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5589523.png)
N-(4-bromophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related triazole derivatives involves multiple steps, including reactions with acetyl chloride, aromatic aldehydes, and hydrazine hydrate, showcasing a versatile approach to creating a wide array of triazole-based compounds (Panchal & Patel, 2011). Similarly, reactions of triazol-3-one derivatives with bromo acetophenone and ethyl bromoacetate highlight the synthetic flexibility of triazole compounds (Sancak et al., 2010).
Molecular Structure Analysis
The molecular structures of synthesized triazole derivatives have been characterized using techniques like NMR and IR spectroscopy, showcasing their complex and varied nature. For example, structural elucidation through NMR and IR spectroscopy was demonstrated in the synthesis of novel triazol derivatives (Wang et al., 2010).
Chemical Reactions and Properties
Triazole compounds undergo various chemical reactions, offering insights into their reactivity and potential chemical properties. The synthesis of acetamide derivatives indicates the chemical versatility of triazole rings as scaffolds for further functionalization (MahyavanshiJyotindra et al., 2011).
Physical Properties Analysis
The physical properties of triazole compounds, such as solubility, melting points, and crystalline structures, are crucial for understanding their behavior in different environments and applications. The study of novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol Derivatives revealed their antimicrobial activities and provided insights into their physical characteristics (Kaneria et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents and the formation of diverse derivatives, highlight the potential utility of triazole compounds in various chemical domains. For instance, the synthesis and characterization of new 1-(5-phenylamino-[1,3,4]thiadiazol-2-yl)methyl-5-oxo-[1,2,4]triazole derivatives demonstrated their antimicrobial activities, suggesting their chemical robustness and potential applications (Demirbas et al., 2004).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
N-(4-bromophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide and its derivatives have been synthesized and characterized through various methods. These compounds have demonstrated significant antimicrobial activities. For example, the synthesis of novel compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties resulted in substances with promising antibacterial and antifungal properties, showcasing remarkable activity against bacteria such as E. coli and various fungi (Mabkhot et al., 2017).
Enzyme Inhibition and Molecular Docking
Further research into N-(4-bromophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide derivatives has explored their potential as enzyme inhibitors. A study by Riaz et al. (2020) synthesized N-aryl/aralkyl derivatives of similar compounds, which were evaluated for their enzyme inhibitory potentials against acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase enzymes. Molecular docking studies supported the enzyme inhibition findings, positioning these derivatives as potential leads for future drug development (Riaz et al., 2020).
Anticancer Activity
The exploration of anticancer activities is another significant application. Derivatives synthesized from N-(4-bromophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide have shown potential as anticancer agents. A study highlighted the synthesis of 5-methyl-4-phenyl thiazole derivatives, including similar compounds, which were investigated for their anticancer activity against human lung adenocarcinoma cells, displaying high selectivity and inducing apoptosis in cancer cells (Evren et al., 2019).
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4OS/c1-2-10-15-12(17-16-10)19-7-11(18)14-9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3,(H,14,18)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETPSSBCXSHQJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)SCC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-((5-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B5589441.png)

![tetrahydro-2-furanylmethyl 6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B5589455.png)
![2-methyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-ol](/img/structure/B5589461.png)
![8-methoxy-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-3-chromanecarboxamide](/img/structure/B5589467.png)

![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylic acid](/img/structure/B5589486.png)
![N-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5589504.png)
![ethyl 2-[(3-nitrobenzoyl)amino]benzoate](/img/structure/B5589517.png)
![[4-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5589530.png)

![N'-[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzylidene]-4-hydroxybenzohydrazide](/img/structure/B5589538.png)
![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5589541.png)
![2-(2-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5589547.png)